N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide is a benzamide derivative characterized by a tetrahydroquinoline scaffold substituted with a cyclopropanecarbonyl group at the 1-position and a 3,4,5-trimethoxybenzamide moiety at the 6-position.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-28-19-12-16(13-20(29-2)21(19)30-3)22(26)24-17-8-9-18-15(11-17)5-4-10-25(18)23(27)14-6-7-14/h8-9,11-14H,4-7,10H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYYMLFFLHGHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the cyclopropanecarbonyl and tetrahydroquinoline intermediates. These intermediates are then coupled with 3,4,5-trimethoxybenzoyl chloride under specific reaction conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon for hydrogenation reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzamide Derivatives
*TMB: Trimethoxybenzamide
Key Observations:
- Cyclopropane vs. Furan/Acrylamide: The cyclopropanecarbonyl group in the target compound may confer greater rigidity and metabolic resistance compared to furan or acrylamide-based analogs, which are more flexible and prone to hydrolysis .
- Trimethoxybenzamide Ubiquity: The 3,4,5-TMB moiety is a common pharmacophore across analogs, likely enhancing binding to hydrophobic pockets in targets (e.g., tubulin in cytotoxic agents) .
- Substituent Diversity: Chlorophenyl (in 6a), hydroxybenzoyl (in 1y), and dimethylaminoethoxy (in trimethobenzamide) substituents modulate solubility and target specificity .
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its efficacy in different biological contexts.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Chemical Formula : C23H21N3O4
- Molecular Weight : 403.43 g/mol
- IUPAC Name : this compound
- SMILES Notation : O=C(CN2C(=O)c1ccccc1C2=O)Nc4ccc3N(CCCc3c4)C(=O)C5CC5
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydroquinoline Moiety : This can be achieved through hydrogenation of quinoline derivatives.
- Amide Bond Formation : The final step involves coupling the tetrahydroquinoline derivative with 3,4,5-trimethoxybenzoic acid using coupling agents like EDCI and HOBt.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted that various carbon-bridged steroids and triterpenoids showed strong antitumor activity against multiple cancer types including renal cancer and prostate cancer with confidence levels exceeding 90% in some cases .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. It is hypothesized that it may inhibit certain enzymes or receptors involved in tumor growth and metastasis. For example:
- Apoptosis Induction : The compound may promote apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : It could induce cell cycle arrest at specific phases (e.g., G2/M phase), preventing further cell division.
Case Studies
A series of case studies have demonstrated the efficacy of similar compounds in various biological assays:
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Study 1 | Carbon-Bridged Steroids | Antitumor | Moderate to strong activity against several cancer cell lines |
| Study 2 | Triterpenoids | Antimicrobial | Showed moderate activity against bacterial strains |
| Study 3 | Related Benzamides | Antifungal | Effective against fungal strains comparable to standard treatments |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
